Specioside

描述

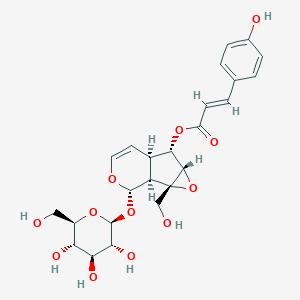

Specioside is an iridoid glucoside with a range of biological activities, including analgesic, antidyspeptic, astringent, liver stimulating, and wound healing properties . It has been isolated from various plant species, including Kigelia pinnata and Stereospermum suaveolens. This compound has also been shown to ameliorate oxidative stress and promote longevity in the model organism Caenorhabditis elegans .

Synthesis Analysis

The first total synthesis of this compound derivatives, speciosins G and P, was achieved through Sonogashira coupling from readily available starting materials . This synthesis has allowed for the exploration of the biological activities of these compounds, particularly in the wheat coleoptile bioassay, where certain derivatives showed significant activity .

Molecular Structure Analysis

The molecular structure of this compound has been established using various spectroscopic techniques, including NMR, UV-VIS, and FTIR . The electronic and spectroscopic properties of this compound have been further explored using Density Functional Theory (DFT) quantum chemical calculations, providing insights into its chemical reactivity and physical properties .

Chemical Reactions Analysis

This compound undergoes various chemical reactions during biotransformation by fungi, resulting in a range of analogs. These reactions include ester hydrolysis, hydroxylation, methylation, and hydrogenation . The non-glycosylated form of this compound was identified as a major metabolite in these biotransformation processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been characterized through computational studies. Parameters such as electric dipole moment, polarizability, and hyperpolarizability have been calculated, and thermodynamic parameters have been determined at various temperatures . The HOMO-LUMO gap energy and other reactivity indices have been discussed, providing a comprehensive understanding of this compound's chemical behavior .

In addition to its molecular properties, this compound's biological efficacy has been correlated with its electronic properties, as demonstrated by the DFT studies . The compound's ability to extend lifespan and reduce stress in C. elegans suggests potential therapeutic applications in age-related disorders .

Relevant Case Studies

This compound has been studied in the context of its stress-alleviating and lifespan-extending effects on C. elegans. At a dose of 25 μM, this compound significantly extended the lifespan of the worms by 15.47% and enhanced their tolerance to oxidative and thermal stress . These findings suggest that this compound could be a promising candidate for the development of therapeutics aimed at mitigating age-related diseases .

科学研究应用

抗炎潜力

Specioside 在抗炎研究中显示出希望。 据报道,它可以抑制白细胞募集到小鼠的腹腔中,表明它具有作为抗炎剂的潜力 .

抗菌和抗生物膜活性

研究还探索了 this compound 的抗菌特性,包括其对抗生物膜形成的有效性。 这可能对治疗细菌感染和预防细菌传播具有重要意义 .

细胞毒活性

This compound 已经过细胞毒性作用研究,这可能对开发治疗各种疾病的疗法有价值,其中细胞死亡是预期的结果 .

抗阴道滴虫活性

该化合物在对抗阴道滴虫(一种寄生虫感染)方面显示出潜力。 这表明 this compound 可用于开发治疗此类寄生虫疾病的疗法 .

抗锥虫作用

This compound 的研究包括其抗锥虫活性,这对于治疗由锥虫寄生虫引起的疾病非常重要 .

真菌介导的生物转化

This compound 已被用于使用真菌进行生物转化,以研究新的衍生物及其潜在应用。 该研究领域可以导致发现具有独特性质的新化合物 .

作用机制

Specioside is a novel iridoid glycoside extracted from Catalpa speciosa Warder (Bignoniaceae) . It has been found to possess multifunctional activities, including analgesic, antidyspeptic, astringent, liver stimulating, and wound healing properties . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

It has been shown to have anti-inflammatory , antibacterial, antibiofilm, cytotoxic, anti-Trichomonas vaginalis, and antitrypanosomal activities

Mode of Action

It has been shown to inhibit leucocyte recruitment into the peritoneal cavity in mice injected with carrageenan , demonstrating its anti-inflammatory potential

Result of Action

This compound has been shown to have a variety of molecular and cellular effects. For example, it has been found to alleviate oxidative stress and promote longevity in Caenorhabditis elegans . It also inhibited leucocyte recruitment into the peritoneal cavity in mice, demonstrating its anti-inflammatory potential . .

属性

IUPAC Name |

[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O12/c25-9-14-17(29)18(30)19(31)23(33-14)35-22-16-13(7-8-32-22)20(21-24(16,10-26)36-21)34-15(28)6-3-11-1-4-12(27)5-2-11/h1-8,13-14,16-23,25-27,29-31H,9-10H2/b6-3+/t13-,14-,16-,17-,18+,19-,20+,21+,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKNVKBJSSSJNCI-UIBFFPKISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(C2C1C(C3C2(O3)CO)OC(=O)C=CC4=CC=C(C=C4)O)OC5C(C(C(C(O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CO[C@H]([C@H]2[C@@H]1[C@@H]([C@H]3[C@@]2(O3)CO)OC(=O)/C=C/C4=CC=C(C=C4)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801318410 | |

| Record name | Specioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

72514-90-0 | |

| Record name | Specioside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72514-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Specioside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072514900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Specioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Methoxy-4-(pyridin-3-yl)-6-[2-(quinolin-2-yl)ethoxy]quinazoline](/img/structure/B140134.png)

![7-methyl-5-nitrobenzo[d]thiazol-2(3H)-one](/img/structure/B140135.png)

![(2S)-2-Phenyl-2-[(S)-2-piperidinyl]acetic acid](/img/structure/B140145.png)

![tert-butyl N-[2-[3-iodo-4-[4-tri(propan-2-yl)silyloxyphenoxy]phenyl]ethyl]carbamate](/img/structure/B140157.png)